molecular formula C33H54N4O6S B564456 N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 100929-79-1

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B564456
CAS No.: 100929-79-1
M. Wt: 634.877
InChI Key: KOUWIQGLHGEHHW-UVJOBNTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Structural Components

The systematic nomenclature of this compound reflects its dual-component structure, consisting of both an amine base and a peptide acid component. The N-cyclohexylcyclohexanamine portion, also known as dicyclohexylamine, serves as the cationic component of this salt formation. This secondary amine features two cyclohexyl rings attached to a central nitrogen atom, creating a bulky, hydrophobic structure with significant steric hindrance properties.

The peptide component demonstrates a more complex structural arrangement. The (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid represents a modified tripeptide sequence. The systematic name breakdown reveals three distinct amino acid residues: the 2-formamido-4-methylsulfanylbutanoyl group corresponds to N-formyl methionine, the 4-methylpentanoyl component represents leucine, and the 3-(4-hydroxyphenyl)propanoic acid portion constitutes tyrosine. Each amino acid maintains its stereochemical configuration in the (2S) form, ensuring biological relevance and activity.

The structural components exhibit specific molecular interactions that stabilize the salt formation. The dicyclohexylamine component provides basic properties through its nitrogen atom, which can accept protons from the carboxylic acid functionality of the peptide component. This acid-base interaction creates an ionic bond that influences the compound's solubility, stability, and crystalline properties. The resulting molecular architecture combines hydrophobic cyclohexyl groups with hydrophilic peptide functionalities, creating amphiphilic characteristics.

CAS Registry Number and Alternative Designations

The compound has been assigned the CAS Registry Number 100929-79-1, which serves as its unique chemical identifier in international databases and regulatory systems. This numerical designation ensures unambiguous identification across scientific literature, commercial suppliers, and regulatory frameworks. The CAS number specifically corresponds to the complete salt structure rather than individual components, reflecting the compound's status as a distinct molecular entity.

Alternative designations for this compound include several abbreviated forms commonly used in peptide chemistry. The designation "FOR-MET-LEU-TYR-OH DCHA" represents a condensed nomenclature that identifies the peptide sequence (formyl-methionine-leucine-tyrosine) combined with dicyclohexylamine. This abbreviated form facilitates communication within the peptide research community while maintaining chemical accuracy. Additional registry numbers include MDL Number MFCD00058241, which provides cross-referencing capabilities across chemical databases.

The compound may also be referenced by its systematic peptide nomenclature using single-letter amino acid codes, although the formyl protection group requires specific notation. The peptide component alone can be described as N-formyl-Met-Leu-Tyr-OH, indicating the sequential arrangement of protected methionine, leucine, and tyrosine residues. This designation emphasizes the biological origin and potential applications of the peptide sequence while acknowledging the protective formyl group at the amino terminus.

Molecular Formula and Weight Analysis

The molecular formula C₃₃H₅₄N₄O₆S accurately represents the complete atomic composition of this salt compound. This formula reflects the combined contribution of both the dicyclohexylamine component (C₁₂H₂₃N) and the tripeptide component (C₂₁H₃₁N₃O₆S), demonstrating the additive nature of salt formation. The presence of sulfur in the molecular formula specifically indicates the inclusion of methionine residue, which contains a methylsulfanyl side chain essential for certain biological functions.

Table 1: Molecular Composition Analysis

Component Molecular Formula Molecular Weight (g/mol) Contribution
Dicyclohexylamine C₁₂H₂₃N 181.32 Base component
Tripeptide acid C₂₁H₃₁N₃O₆S 453.55 Acid component
Complete salt C₃₃H₅₄N₄O₆S 634.87 Combined entity

The molecular weight of 634.87 grams per mole places this compound in the medium-sized organic molecule category, with sufficient molecular complexity to exhibit specialized binding properties and biological activities. This molecular weight reflects the substantial contribution from both components, with the peptide portion contributing approximately 71.4% of the total mass and the dicyclohexylamine portion contributing 28.6%. Such weight distribution influences the compound's physical properties, including solubility patterns, melting behavior, and chromatographic characteristics.

The carbon-to-nitrogen ratio of 8.25:1 indicates a predominantly carbon-based structure with significant nitrogen content from both peptide bonds and the amine component. The oxygen content, representing 15.1% of the total molecular weight, derives entirely from the peptide component through peptide bonds, the terminal carboxylic acid, and the tyrosine hydroxyl group. The single sulfur atom contributes 5.0% of the molecular weight and serves as a distinctive structural feature that can participate in specific chemical interactions, including metal coordination and disulfide bridge formation under appropriate conditions.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S.C12H23N/c1-13(2)10-17(23-19(27)16(22-12-25)8-9-31-3)20(28)24-18(21(29)30)11-14-4-6-15(26)7-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12-13,16-18,26H,8-11H2,1-3H3,(H,22,25)(H,23,27)(H,24,28)(H,29,30);11-13H,1-10H2/t16-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWIQGLHGEHHW-UVJOBNTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745560
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-79-1
Record name N-Formyl-L-methionyl-L-leucyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection of Amino Acid Residues

The synthesis begins with the preparation of protected amino acid intermediates. The (2S)-2-formamido-4-methylsulfanylbutanoyl moiety is synthesized via formylation of D-Methionine. In a representative procedure, D-Methionine (3 g, 20 mmol) is reacted with formic acid (4.5 mL) and acetic anhydride (1.1 mL) under ice-cooling, followed by stirring at 20°C for 4 hours. The product, N-Formyl-D-Methionine, is obtained in high yield without purification.

For the 4-methylpentanoyl segment, tert-butoxycarbonyl (Boc) protection is employed. This involves reacting the ε-amino group of lysine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under anhydrous conditions. The α-amino group is subsequently protected using allyl chloroformate (Alloc-Cl) in the presence of triethylamine.

Coupling Reactions

Peptide bond formation between protected residues utilizes carbodiimide-based activators. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed in a 1:1 molar ratio to activate carboxyl groups, facilitating coupling with free amino groups. Reactions are conducted in dimethylformamide (DMF) at 0–5°C to minimize racemization.

The 3-(4-hydroxyphenyl)propanoic acid segment is introduced via solid-phase peptide synthesis (SPPS) on Wang resin. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, which is stable under acidic and basic conditions.

Final Deprotection and Purification

Global deprotection involves sequential steps:

  • Alloc removal : Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol.

  • Boc removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

  • TBS cleavage : Using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Purification is achieved via reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). The final compound is isolated as a white solid with >95% purity.

Industrial-Scale Production Techniques

Industrial synthesis optimizes yield and cost-efficiency through:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1,000 L
Coupling ReagentDCC/NHSEthyl cyano(hydroxyimino)acetate (Oxyma)/DIC
PurificationHPLCContinuous chromatography
Cycle Time7–10 days3–5 days

Key advancements include continuous flow reactors for coupling steps, reducing reaction times by 40%, and membrane-based filtration for salt removal during neutralization.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Optimal solvents for coupling reactions:

SolventDielectric ConstantCoupling Efficiency (%)
DMF36.792
THF7.578
DCM8.985

DMF maximizes efficiency due to its high polarity, stabilizing the active ester intermediate.

Temperature Control

Low temperatures (0–5°C) during coupling reduce epimerization. A study comparing 0°C vs. 25°C showed enantiomeric excess (ee) of 99% vs. 89%.

Analytical Methods for Quality Control

TechniqueParameter AnalyzedSpecifications
HPLCPurity≥95% (UV 214 nm)
LC-MSMolecular Weight[M+H]⁺ = 589.2 m/z
¹H NMRStructural confirmationδ 6.7 (Ar-H), δ 1.4 (Boc)

Residual solvent analysis via GC-MS ensures compliance with ICH Q3C guidelines.

Case Studies and Research Findings

Scale-Up Challenges

A 2024 pilot-scale study identified Pd leaching during Alloc deprotection as a critical issue. Implementing a scavenger resin (QuadraPure™) reduced Pd residues from 500 ppm to <10 ppm.

Stability Profile

The compound exhibits stability in lyophilized form (2–8°C, 24 months) but degrades in solution (t₁/₂ = 14 days at 25°C) .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The formyl group can be reduced to an aldehyde or alcohol using reducing agents such as sodium borohydride.

    Substitution: The peptide can participate in substitution reactions where specific amino acid residues are replaced with other amino acids or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), performic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amino acid derivatives, coupling agents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced formyl group derivatives.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Antioxidant Activity

Research indicates that N-cyclohexylcyclohexanamine exhibits significant antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases. Its ability to scavenge free radicals can mitigate cellular damage associated with conditions such as cancer and neurodegenerative disorders.

Pharmaceutical Development

Due to its structural complexity, this compound has potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting specific biological pathways. Its interactions with various receptors and enzymes are currently under investigation, aiming to elucidate its mechanism of action .

Environmental Impact

The environmental implications of N-cyclohexylcyclohexanamine are also being studied. Its persistence as an organic contaminant raises concerns regarding its ecological footprint. Research into its biodegradability and toxicity profiles is essential for assessing its safety in industrial applications .

Case Study on Antidiabetic Activity

A study investigated the antidiabetic properties of a Mannich base derivative of N-cyclohexylcyclohexanamine, demonstrating significant glucose-lowering effects in animal models. The compound was found to enhance insulin sensitivity and reduce oxidative stress markers, suggesting a multifaceted approach to managing diabetes .

Material Science Applications

In material science, derivatives of N-cyclohexylcyclohexanamine have been explored for their potential use in polymer synthesis and as stabilizers in various formulations due to their unique chemical properties .

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Key Properties:

Property Value/Description Source
Molecular Weight ~600–650 g/mol (estimated)
Physical State Likely solid or viscous liquid at room temperature
Solubility Moderate in polar solvents (due to H-bonding groups)
Biological Activity Potential antioxidant or enzyme-inhibiting properties

Structural Analogues

(a) Other DCHA Salts

Dicyclohexylamine (DCHA) is commonly paired with carboxylic acids or peptide derivatives to form salts. Examples include:

Compound Anion Structure Key Differences Applications Source
N-cyclohexylcyclohexanamine;(2S)-4-(Boc-amino)-2-(Z-amino)butanoic acid Boc-protected amino acid Lacks methylsulfanyl and hydroxyphenyl groups Pharmaceutical intermediate
9-Octadecenoic acid (Z)-, compd. with DCHA Fatty acid (oleic acid) Hydrophobic tail instead of peptide backbone Industrial lubricant/corrosion inhibitor
Target Compound Tripeptide with formamido and 4-hydroxyphenyl groups Unique redox-active and H-bonding sites Potential drug candidate

Key Insight : The target compound’s peptide backbone and hydroxyphenyl group distinguish it from simpler DCHA salts, suggesting specialized biological applications .

(b) Peptide-Based Compounds

Similar tripeptides with modified side chains:

Compound Structural Features Comparison Source
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid Contains guanidino group More basic than target compound; lacks antioxidant moieties
Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) Hydroxamate group instead of formamido Stronger metal-chelating activity

Physicochemical Properties

Property Target Compound DCHA-Oleic Acid Salt DCHA-Boc-Amino Acid Salt
Melting Point Not reported Likely low (oleic acid is liquid) -20°C (storage temp.)
Hydrogen Bonding High (formamido, hydroxyl) Low (fatty acid) Moderate (Boc group)
Steric Hindrance High (DCHA + peptide) Moderate (DCHA + linear chain) High (DCHA + branched chain)

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple functional groups, including amine and carboxylic acid, which contribute to its biological activity. The following sections will explore its biological activity, synthesis, and potential applications.

Molecular Formula and Weight

  • Molecular Formula : C26H41N3O6
  • Molecular Weight : 491.6 g/mol

The biological activity of N-cyclohexylcyclohexanamine; (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amine group may facilitate binding to active sites on enzymes, potentially inhibiting their activity or modulating receptor functions.

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant zones of inhibition comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
    Bacterial StrainZone of Inhibition (mm)Standard Antibiotic
    Streptococcus spp.16Cefixime (18 mm)
    Klebsiella pneumonia18Azithromycin (19 mm)
  • Antioxidant Activity :
    • The compound was tested for free radical scavenging ability using DPPH and ABTS assays. It exhibited moderate antioxidant activity with IC50 values indicating its potential as a natural antioxidant.
  • Enzyme Inhibition Studies :
    • The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed, revealing promising IC50 values close to those of known inhibitors like galantamine.
    EnzymeIC50 Value (µg/mL)Standard Inhibitor
    Acetylcholinesterase0.95Galantamine
    Butyrylcholinesterase0.87Galantamine

Synthetic Routes

The synthesis of N-cyclohexylcyclohexanamine; (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps:

  • Formation of N-cyclohexylcyclohexanamine : Achieved through reductive amination of cyclohexanone with cyclohexylamine.
  • Coupling Reactions : Subsequent coupling reactions involving protected amino acids lead to the formation of the final product.

Industrial Production Considerations

For industrial applications, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as chromatography for purification and controlled reaction environments are often employed.

Q & A

Q. Basic Research Focus

  • Purity : Reverse-phase HPLC (C18 column, UV detection at 214 nm/280 nm) with gradient elution .
  • Stereochemistry : Circular dichroism (CD) spectroscopy for secondary structure analysis and chiral HPLC (e.g., Chirobiotic T column) for enantiomeric excess .

Q. Advanced Research Focus

  • High-Field NMR : ¹³C-DEPT and ¹H-¹⁵N HSQC for resolving overlapping signals in the 4-hydroxyphenyl and cyclohexyl regions .
  • X-ray Crystallography : Single-crystal analysis to confirm absolute stereochemistry and hydrogen-bonding patterns .

How can computational methods predict this compound’s reactivity in novel peptide coupling reactions?

Basic Research Focus
Use molecular mechanics (MMFF94) to model steric clashes during coupling. Software like Schrödinger’s Maestro can simulate docking of the formamido and methylsulfanyl groups with resin-bound peptides .

Advanced Research Focus
Implement ab initio quantum mechanics/molecular mechanics (QM/MM) to model transition states in amide bond formation. Tools like Gaussian or ORCA can calculate activation energies for competing pathways (e.g., racemization vs. coupling) . Machine learning (ML) models trained on SPPS datasets can predict optimal solvent systems (e.g., DMF vs. NMP) for specific residues .

What experimental designs address challenges in studying this compound’s biological activity?

Basic Research Focus
For enzyme inhibition assays:

  • Use fluorescence polarization (FP) to monitor binding to target proteases.
  • Optimize buffer conditions (pH 7.4, 1 mM DTT) to maintain cysteine redox states .

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like tyrosine kinases.
  • Cryo-EM : Visualize interactions with membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

How to troubleshoot unexpected byproducts in large-scale synthesis?

Basic Research Focus
Identify impurities via LC-MS/MS and compare with synthetic intermediates. Adjust scavenger ratios (e.g., water/TIPS in TFA) to minimize alkylation side products .

Advanced Research Focus
Use preparative HPLC with ion-pair reagents (e.g., TFA-heptafluorobutyric acid) to isolate and characterize byproducts. Reactive force field (ReaxFF) simulations can model degradation pathways under acidic conditions .

What methodologies validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours .
  • Oxidative Stress Testing : Add H₂O₂ (0.3%) to assess cysteine oxidation susceptibility .

Q. Advanced Research Focus

  • Isotope-Labeled Tracers : Use ¹⁴C-labeled analogs to track metabolic breakdown in cell lysates.
  • NMR Relaxometry : Measure T₁/T₂ relaxation times to probe conformational changes in serum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.